molecular formula C14H24N4 B15212013 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine CAS No. 585520-35-0

3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B15212013
CAS No.: 585520-35-0
M. Wt: 248.37 g/mol
InChI Key: PVSZDJBAZLLFKI-UHFFFAOYSA-N
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Description

3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that features a seven-membered azepine ring fused with a pyrazole ring. This compound is of significant interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable target for synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multistep procedures. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride
  • 3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one
  • 3-(1-Ethylpiperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-8-ol

Uniqueness

3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

585520-35-0

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

3-(1-ethylpiperidin-4-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

InChI

InChI=1S/C14H24N4/c1-2-18-9-6-11(7-10-18)13-12-5-3-4-8-15-14(12)17-16-13/h11H,2-10H2,1H3,(H2,15,16,17)

InChI Key

PVSZDJBAZLLFKI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C2=C3CCCCNC3=NN2

Origin of Product

United States

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